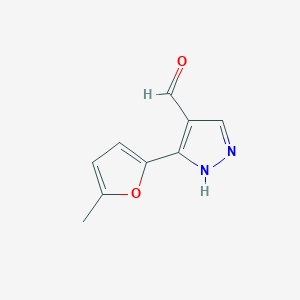

3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde

Description

Nomenclature and Structural Identification

This compound exists under multiple nomenclature systems, reflecting its complex heterocyclic structure. The compound is officially designated with the Chemical Abstracts Service number 1006464-09-0 and carries the molecular formula C9H8N2O2. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as 5-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde. Alternative nomenclature includes this compound and 1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-furanyl).

The molecular weight of this compound is precisely 176.17 grams per mole. The structural formula reveals a pyrazole ring system directly connected to a methylated furan moiety, with an aldehyde functional group positioned at the 4-position of the pyrazole core. The compound exhibits specific stereochemical features represented by the Simplified Molecular Input Line Entry System notation: CC1=CC=C(O1)C2=C(C=NN2)C=O. The International Chemical Identifier provides additional structural specificity: InChI=1S/C9H8N2O2/c1-6-2-3-8(13-6)9-7(5-12)4-10-11-9/h2-5H,1H3,(H,10,11).

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H8N2O2 | |

| Molecular Weight | 176.17 g/mol | |

| Chemical Abstracts Service Number | 1006464-09-0 | |

| MDL Number | MFCD08444448 | |

| InChIKey | JWGODRWFMKXNGH-UHFFFAOYSA-N |

The European Community number 997-990-8 provides additional regulatory identification for this compound. Chemical databases consistently report the creation date as 2006-07-30, with the most recent modifications recorded as 2025-05-24, indicating ongoing research interest and data refinement.

Historical Context of Pyrazole-Furan Hybrid Compounds

The development of pyrazole-furan hybrid compounds represents a significant advancement in heterocyclic chemistry that emerged from the broader exploration of pyrazole derivatives initiated in the late nineteenth century. The foundational work on pyrazole synthesis was established in 1883 by Knorr and colleagues, who demonstrated the cyclocondensation of β-diketones with hydrazine derivatives to produce substituted pyrazoles. This pioneering research laid the groundwork for the subsequent development of more complex heterocyclic systems incorporating multiple ring systems.

Historical research demonstrates that pyrazole derivatives have attracted considerable attention due to their diverse pharmaceutical and biological applications. The evolution of pyrazole chemistry has progressed from simple mono-substituted derivatives to complex multi-ring systems that incorporate additional heterocyclic moieties such as furan rings. The combination of pyrazole and furan systems in a single molecule represents a strategic approach to creating compounds with enhanced electronic properties and expanded chemical reactivity profiles.

The specific development of pyrazole-carbaldehyde derivatives gained prominence through the application of the Vilsmeier-Haack reaction, which provided an efficient method for introducing formyl groups into pyrazole ring systems. Research conducted on substituted acetophenone hydrazones using Vilsmeier-Haack reagents demonstrated successful formylation leading to pyrazole-4-carboxaldehyde products in good yields. This synthetic methodology became instrumental in accessing complex pyrazole-aldehyde compounds that serve as versatile intermediates for further chemical transformations.

The integration of furan moieties with pyrazole systems reflects the broader trend in medicinal chemistry toward hybrid molecules that combine the beneficial properties of multiple heterocyclic frameworks. The 2H-furo[2,3-c]pyrazole ring system, structurally related to compounds like this compound, demonstrates similarities to the benzo[b]furan system, which constitutes a privileged motif in natural products and biologically active compounds.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its unique structural features that combine two distinct aromatic heterocyclic systems. This compound serves as a representative example of how hybrid heterocyclic molecules can provide enhanced chemical diversity and expanded synthetic possibilities compared to single-ring heterocyclic compounds. Research indicates that such hybrid systems often exhibit improved biological activity profiles and serve as valuable scaffolds for drug discovery programs.

The aldehyde functional group present in this compound provides a reactive site for various chemical transformations, making it particularly valuable as a synthetic intermediate. The presence of both aldehyde and furan groups contributes to moderate to high polarity, which influences solubility characteristics in polar solvents and affects the compound's reactivity patterns. The methyl group attached to the furan ring introduces specific electronic effects that modulate the overall electronic properties and reactivity of the entire molecular system.

Current research applications demonstrate the utility of this compound in the synthesis of various biologically active derivatives. Scientific investigations have shown that compounds related to this compound can participate in condensation reactions to form semicarbazone derivatives and other nitrogen-containing heterocyclic systems. These transformations highlight the compound's role as a versatile building block for accessing diverse molecular architectures.

The compound's significance extends to its potential applications in developing new fungicidal agents. Recent research has focused on creating furan/thiophene carboxamides containing pyrazole rings for targeting succinate dehydrogenase in fungal systems. These investigations demonstrate how the pyrazole-furan combination provides a privileged scaffold for developing bioactive compounds with specific target selectivity.

Properties

IUPAC Name |

5-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-2-3-8(13-6)9-7(5-12)4-10-11-9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGODRWFMKXNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429407 | |

| Record name | 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006464-09-0 | |

| Record name | 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Furyl Hydrazones Followed by Vilsmeier-Haack Formylation

One efficient method involves the synthesis of phenylhydrazones from 2-acetyl-5-methylfuran derivatives. Specifically, 2-acetyl-3-methylbenzofuran or its analogs react with arylhydrazines in ethanol to form hydrazones. These hydrazones undergo cyclization in the presence of a Vilsmeier-Haack reagent (phosphoryl chloride and dimethylformamide) to yield the corresponding substituted pyrazole-4-carbaldehydes, including those with a 5-methyl-2-furyl substituent at the 3-position.

- Starting material: 2-acetyl-5-methylfuran

- Reaction with arylhydrazine → hydrazone intermediate

- Cyclization and formylation with POCl3/DMF → this compound

This method provides good yields and allows for variation in substituents on the pyrazole ring.

Aldol Condensation of 3-acetyl-2,5-dimethylfuran with Pyrazole-4-carbaldehyde

An alternative approach involves the aldol condensation between 3-acetyl-2,5-dimethylfuran and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde under basic conditions (e.g., ethanolic NaOH at room temperature). This reaction forms chalcone-like intermediates that can be further manipulated to yield the target pyrazole aldehyde with the furan substituent.

Condensation of β-Diketones or β-Ketoesters with Hydrazines

Pyrazoles substituted at the 3-position with heteroaryl groups can also be synthesized by condensing β-diketones or β-ketoesters containing furan rings with mono-substituted hydrazines. The reaction conditions (solvent, temperature, catalysts) influence the regioselectivity and yield of the pyrazole derivatives. For example, cyclization of cyclohexanone derivatives with hydrazines under acidic or neutral conditions yields 3,5-substituted pyrazoles, which can be further functionalized to introduce the aldehyde group.

Reaction Conditions and Catalysts

- Vilsmeier-Haack reaction : Typically carried out using phosphoryl chloride (POCl3) and dimethylformamide (DMF) at temperatures ranging from 70°C to 120°C for several hours. This method is widely used for formylation at the 4-position of pyrazoles.

- Aldol condensation : Usually performed in ethanolic NaOH at room temperature, providing high yields of chalcone intermediates that can be cyclized or further modified.

- Hydrazone formation and cyclization : Conducted in ethanol or other suitable solvents, often under reflux, followed by treatment with Vilsmeier-Haack reagents for ring closure and formylation.

- Alternative catalysts : Solid acid catalysts like Borate Zirconia (B2O3/ZrO2) or ionic liquids have been used for related pyrazole condensations, improving yields and allowing catalyst recycling.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Vilsmeier-Haack formylation | 2-acetyl-5-methylfuran + arylhydrazine | POCl3/DMF, 70-120°C, 4-8 hours | Moderate to High | Efficient formylation at pyrazole 4-position |

| Aldol condensation | 3-acetyl-2,5-dimethylfuran + pyrazole aldehyde | NaOH/EtOH, rt | High | Forms chalcone intermediates |

| Condensation of β-diketones | β-diketone with furan ring + hydrazine | Acidic or neutral conditions, reflux | High | Regioselective pyrazole ring formation |

| Hydrazone cyclization + formylation | Furyl ketone hydrazones | POCl3/DMF, reflux | Good | One-pot cyclization and formylation |

Research Findings and Observations

- The Vilsmeier-Haack reaction remains the most widely applied method for introducing the aldehyde group at the 4-position of pyrazoles due to its reliability and versatility with various substituents, including heteroaryl groups like 5-methyl-2-furyl.

- The choice of hydrazine and ketone substrates critically influences the regioselectivity and yield of the pyrazole formation, with mono-substituted hydrazines favoring 3-substituted pyrazoles.

- Aldol condensation methods provide a convenient route to functionalized pyrazole derivatives with furan substituents, which can be further elaborated chemically.

- Use of solid acid catalysts or ionic liquids in pyrazole synthesis has been reported to improve reaction efficiency and environmental sustainability, though specific application to this compound requires further exploration.

- The aldehyde functionality in pyrazole-4-carbaldehydes is reactive and can undergo various condensation and oxidation reactions, which can be harnessed for further derivatization.

This detailed overview synthesizes diverse research findings on the preparation of this compound, emphasizing the Vilsmeier-Haack formylation of furyl hydrazones as a key method, supplemented by aldol condensation and β-diketone condensation routes. The data tables and reaction schemes from authoritative literature provide a comprehensive guide for researchers aiming to prepare this compound with high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-furyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 3-(5-Methyl-2-furyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(5-Methyl-2-furyl)-1H-pyrazole-4-methanol.

Substitution: Halogenated derivatives of the furan ring.

Scientific Research Applications

Biological Activities

Research indicates that 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde exhibits several promising biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been evaluated against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in preclinical models, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study conducted by Kendre et al. highlighted the synthesis of various pyrazoles including this compound via microwave-assisted methods. The synthesized compounds were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli, with notable results indicating effective inhibition at specific concentrations .

| Compound | Activity | Concentration Tested | Result |

|---|---|---|---|

| This compound | Antimicrobial | 50 µg/well | Effective against both strains |

Case Study 2: Anti-inflammatory Potential

In another study, derivatives of this compound were synthesized and evaluated for their anti-inflammatory properties. The results indicated that certain modifications to the pyrazole ring enhanced its efficacy compared to standard anti-inflammatory drugs like diclofenac sodium .

| Modification | Inflammatory Model | Efficacy Comparison |

|---|---|---|

| Unmodified | Carrageenan-induced paw edema | Less effective |

| Modified (with aryl substitution) | Carrageenan-induced paw edema | More effective than diclofenac |

Mechanism of Action

The mechanism of action of 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The furan and pyrazole rings contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Antimicrobial Activity and DNA Gyrase Inhibition

The antimicrobial efficacy of pyrazole-4-carbaldehydes is highly substituent-dependent. Key analogs and their activities are summarized in Table 1.

Table 1: Antimicrobial and DNA Gyrase Inhibitory Activities of Pyrazole-4-carbaldehyde Derivatives

Key Observations :

- Furan-2-yl derivative (5a) : Exhibits the strongest antimicrobial and DNA gyrase inhibitory activities, likely due to the electron-rich furan ring enhancing target binding .

- 4-Methoxyphenyl derivative (5d) : Improved lipophilicity from the methoxy group may enhance membrane penetration, contributing to its broad-spectrum efficacy .

- Pyridin-2-yl derivative (5c) : Polar pyridine substituent balances potency and solubility, making it effective against Gram-negative bacteria .

Anticancer and Antiproliferative Activities

Coumarin-fused pyrazole-4-carbaldehydes demonstrate divergent biological roles:

- 3-(8-Methoxy-2-oxo-2H-chromen-3-yl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-1H-pyrazole-4-carbaldehyde (5m): Shows significant antiproliferative activity against HeLa (cervical), MCF7 (breast), and A549 (adenocarcinoma) cell lines, with IC₅₀ values comparable to Nocodazole .

- 1-(1,8-Naphthyridin-2-yl)-3-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-4-carbaldehydes (17a–x) : Exhibit antibacterial activity against Bacillus subtilis and E. coli, indicating dual functionality .

α-Amylase Inhibition

Derivatives like 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-one (synthesized from 1-phenyl-3-aryl-pyrazole-4-carbaldehydes) show potent α-amylase inhibition. For example, compound 5a achieves 90.04% inhibition at 100 µg/mL, surpassing acarbose in docking affinity .

Structure-Activity Relationship (SAR) Insights

Heterocyclic Substituents : Electron-rich groups (e.g., furan, thiophene) enhance antimicrobial activity by promoting interactions with bacterial enzymes like DNA gyrase .

Aromatic vs. Heteroaromatic : Phenyl or methoxyphenyl groups improve lipophilicity, aiding membrane penetration, while pyridine enhances solubility and target specificity .

Functional Groups : The formyl group at the 4-position is critical for forming Schiff bases or hydrazones, which are key to biological activity .

Biological Activity

3-(5-Methyl-2-furyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound's structure features a furan ring, which contributes to its unique properties and potential applications in medicinal chemistry.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents, making it a promising candidate for further development in treating infectious diseases.

Anticancer Properties

Research has shown that this compound may possess anticancer properties . In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression. Specific studies reported IC50 values indicating effective doses at which the compound reduces cell viability significantly .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its anti-inflammatory effects . It was found to reduce levels of pro-inflammatory cytokines in various models, suggesting potential use in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways could contribute to its therapeutic profile .

Table of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results showed that at a concentration of 50 μg/mL, the compound inhibited bacterial growth effectively, comparable to standard antibiotics like ampicillin.

Case Study 2: Anticancer Activity

In a series of experiments assessing the anticancer potential, researchers treated several cancer cell lines with varying concentrations of this compound. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 15 µM to 30 µM across different cell lines .

Case Study 3: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects of this pyrazole derivative using an animal model of induced inflammation. The treatment group showed a marked reduction in paw edema compared to controls, correlating with decreased levels of TNF-α and IL-6 in serum samples. This suggests that the compound may exert its anti-inflammatory effects by modulating immune responses .

Q & A

Q. What are the common synthetic routes for 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or the Vilsmeier–Haack reaction. For example, 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde intermediates (prepared via Vilsmeier–Haack formylation of pyrazolones) undergo substitution with 5-methyl-2-furanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Yield optimization involves controlling stoichiometry, reaction time, and catalyst loading. Purity is often achieved via recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR for confirming aldehyde (δ ~9.8–10.2 ppm) and furyl substituent signals .

- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding in pyrazole derivatives) .

- FT-IR : Peaks at ~1680–1700 cm⁻¹ confirm the aldehyde carbonyl group .

Q. What are the stability and storage requirements for this compound?

Pyrazole-4-carbaldehydes are sensitive to light and moisture. Recommended storage includes desiccated environments (under inert gas) at –20°C in amber vials. Stability studies suggest decomposition occurs via oxidation of the aldehyde group or furan ring under prolonged exposure to oxygen .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrazole or furan rings) influence biological activity?

Substituents significantly modulate antimicrobial and anti-inflammatory properties. For instance:

- Halogenation (e.g., Cl, F) at the pyrazole 1-position enhances antibacterial activity against P. aeruginosa and S. aureus due to increased lipophilicity .

- Electron-withdrawing groups on the furan ring improve metabolic stability but may reduce solubility .

- Comparative studies show 3-(thiophen-2-yl) analogs exhibit lower potency than furyl derivatives, highlighting the furan’s role in target binding .

Q. What mechanistic insights explain contradictions in reported biological activity across studies?

Discrepancies arise from:

- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines .

- Stereochemical factors : E/Z isomerism in hydrazide derivatives affects target affinity .

- Solubility limitations : Poor aqueous solubility of hydrophobic derivatives may understate in vitro activity .

Q. How can this compound serve as a precursor for fused heterocycles, and what applications do these derivatives have?

The aldehyde group enables cyclocondensation reactions to synthesize fused systems:

- Pyrazolo[3,4-c]pyrazoles : Reaction with hydrazine hydrate yields antimicrobial agents .

- Thieno[2,3-c]pyrazoles : Condensation with thiophene derivatives produces antitumor candidates .

- Imidazopyrazoles : These show promise as kinase inhibitors in cancer research .

Q. What computational methods are used to predict the reactivity and binding modes of this compound?

- DFT calculations : Optimize geometry and predict electrophilic/nucleophilic sites (e.g., aldehyde carbon reactivity) .

- Molecular docking : Models interactions with bacterial enzymes (e.g., dihydrofolate reductase) or inflammatory targets (COX-2) .

- MD simulations : Assess stability of ligand–protein complexes over time .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.